2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide

Description

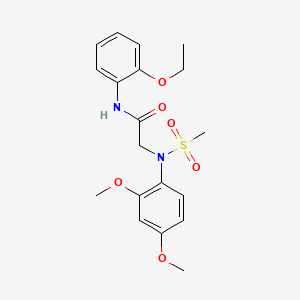

2-(2,4-Dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a unique substitution pattern. Its structure comprises:

- Acetamide backbone: Central to its molecular architecture.

- 2,4-Dimethoxy-N-methylsulfonylanilino group: A sulfonamide-linked aniline ring with methoxy groups at positions 2 and 4, and a methylsulfonyl substituent.

- N-(2-ethoxyphenyl) group: An ethoxy-substituted phenyl ring attached to the acetamide nitrogen.

Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name |

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S/c1-5-27-17-9-7-6-8-15(17)20-19(22)13-21(28(4,23)24)16-11-10-14(25-2)12-18(16)26-3/h6-12H,5,13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCTXPUWNBWVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360322 | |

| Record name | 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-57-1 | |

| Record name | 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the aniline derivative: Starting with 2,4-dimethoxyaniline, the methylsulfonyl group can be introduced using a sulfonylation reaction with methylsulfonyl chloride under basic conditions.

Acylation reaction: The resulting 2,4-dimethoxy-N-methylsulfonylaniline can then be reacted with 2-ethoxyphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfides.

Scientific Research Applications

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide could have several scientific research applications:

Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.

Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs identified in the evidence:

Key Observations:

Sulfonyl Group Diversity: The target compound’s methylsulfonyl group contrasts with thiophen-2-ylsulfonyl (), 4-methoxyphenylsulfonyl (), and isobutylamino-sulfonyl () in analogs. These variations influence electronic properties and binding affinities.

Substituent Positioning: Methoxy groups on the anilino ring differ in position (2,4 vs. 3,4 in ), affecting steric and electronic interactions.

Functional and Pharmacological Insights

Antimicrobial Potential

Compounds with amide moieties, such as 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), exhibit antimicrobial activity.

Enzyme Inhibition

The ACE2-targeting analog () demonstrates the role of sulfonyl groups in enzyme binding. The target’s methylsulfonyl group may similarly engage in hydrogen bonding or hydrophobic interactions, depending on the target enzyme.

Data Gaps and Research Needs

- Pharmacokinetics: No data on absorption, distribution, or metabolism are available for the target compound.

- Target Specificity : Structural analogs vary widely in biological targets (e.g., ACE2 in ), necessitating target identification studies.

- Docking Studies : Molecular docking could predict binding affinity, as seen with the ACE2 inhibitor ().

Biological Activity

The compound 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C19H24N2O5S

- Molecular Weight: 392.5 g/mol

- Chemical Structure: The compound features a methoxy and methylsulfonyl group attached to an aniline derivative, along with an ethoxyphenyl acetamide structure.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity: Many sulfonamide derivatives show significant antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with bacterial enzymes, potentially inhibiting their growth.

- Anti-inflammatory Effects: Compounds with methoxy and sulfonyl groups have been linked to anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells: Some studies suggest that acetamide derivatives can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of cell cycle regulators and apoptosis-related proteins.

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | High |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that further studies are required to establish these activities.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of related compounds demonstrated that derivatives containing sulfonamide groups exhibited significant inhibition against Gram-positive bacteria. The effectiveness was attributed to the ability of these compounds to bind to bacterial enzymes involved in folate synthesis.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies have shown that certain acetamide derivatives induce apoptosis in various cancer cell lines. For instance, a derivative similar to the compound was tested against breast cancer cells, revealing a dose-dependent increase in cell death linked to mitochondrial pathway activation.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. The presence of both methoxy and sulfonyl groups is believed to contribute synergistically to the compound's overall efficacy.

- Synthesis and Optimization: Various synthetic routes have been explored for optimizing yield and purity, which are crucial for biological testing.

- In Vivo Studies: Preliminary animal studies indicate potential anti-inflammatory effects, warranting further investigation into dosage and long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.